molecular formula C12H12O4 B1599415 Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate CAS No. 20883-94-7

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B1599415
CAS No.: 20883-94-7
M. Wt: 220.22 g/mol
InChI Key: OHHRWWCYKPUJOW-VMPITWQZSA-N
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Description

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, with the CAS Number 20883-94-7, is a chemical compound classified as a cinnamic acid derivative. It has the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a benzoate ester linked to a second methoxy-acrylate moiety, makes it a useful precursor for the development of more complex molecules. Recent scientific literature highlights the application of similar p-substituted cinnamic acid derivatives in cutting-edge areas of research, such as the synthesis of novel hydroxamic acids investigated as potential anticancer agents . These hybrid molecules are designed to target multiple pathways in cancer cells, including the inhibition of histone deacetylases (HDAC) and the modulation of cancer cell metabolism, presenting a promising strategy to overcome multidrug resistance in chemotherapy . As a high-quality reference standard or starting material, this compound enables the exploration of new therapeutic agents. The product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHRWWCYKPUJOW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418753
Record name Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20883-94-7
Record name Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Heck Reaction: Principal Synthetic Route

The most widely documented and efficient method for preparing methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is the Heck reaction. This palladium-catalyzed coupling process involves the reaction of methyl 4-iodobenzoate with methyl acrylate in the presence of a base, typically potassium carbonate, in water at elevated temperatures.

General Reaction Scheme

$$
\text{Methyl 4-iodobenzoate} + \text{Methyl acrylate} \xrightarrow[\text{K}2\text{CO}3,\, 50^\circ\text{C},\, 4\,\text{h}]{\text{Pd catalyst, H}_2\text{O}} \text{this compound}
$$

Procedure Details
Data Table: Heck Reaction Parameters
Parameter Value/Condition
Starting material Methyl 4-iodobenzoate
Coupling partner Methyl acrylate
Catalyst Pd(PPh₃)₄ or similar
Base Potassium carbonate
Solvent Water
Temperature 50 °C
Reaction time 4 hours
Isolated yield Up to 100%
Reference Hajipour et al., Appl. Organomet. Chem., 2018
Key Advantages
  • High yield and selectivity for the (E)-isomer.
  • Environmentally benign solvent (water).
  • Mild reaction conditions.

Raw Materials and Reagents

Compound Name CAS Number Role in Synthesis
Methyl 4-iodobenzoate 619-44-3 Aryl halide starting material
Methyl acrylate 96-33-3 Alkene coupling partner
Potassium carbonate 584-08-7 Base
Palladium(0) catalyst Various Catalyst
Water 7732-18-5 Solvent

Research Findings and Analysis

  • The Heck reaction offers a robust, scalable, and high-yielding route to this compound.
  • The reaction proceeds with excellent selectivity for the (E)-isomer, which is often desired for downstream applications.
  • The use of water as a solvent and potassium carbonate as a base highlights the method's environmental compatibility.
  • The method has been validated in peer-reviewed literature, with yields reaching up to 100% under optimized conditions.

Comparative Analysis with Related Compounds

Compound Name Preparation Method Key Differences
This compound Heck reaction (Pd-catalyzed) High yield, water as solvent
Methyl 4-(3-methoxyphenyl)benzoate Aromatic substitution Lacks enone functionality
Methyl 4-(2-hydroxyphenyl)benzoate Aromatic substitution Hydroxyl group, different reactivity
Methyl 4-(3-formylphenyl)benzoate Aromatic substitution Aldehyde group, more reactive

Notes and Recommendations

  • The Heck reaction is the preferred method for laboratory and potential industrial synthesis due to its efficiency and reproducibility.
  • Careful control of reaction temperature and stoichiometry is essential for maximizing yield and selectivity.
  • Further optimization may involve ligand and catalyst screening for process intensification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile starting material for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Capable of being reduced to generate alcohols.
  • Substitution Reactions : The methoxy group can undergo substitution to introduce different functional groups.

Biology

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has been studied for its potential biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives may exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Compound NameMIC (µg/mL)Target Pathogen
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
Methyl 4-(3-methoxy...)TBDTBD

Medicine

The compound is investigated for its therapeutic potential in various medical conditions. Its properties suggest possible applications in:

  • Pharmaceutical Development : It may act as a lead compound for developing drugs targeting bacterial infections or cancer due to its cytotoxic properties .

Industry

In industrial applications, this compound is utilized in the production of fragrances, flavors, and other chemical products. Its reactivity makes it suitable for creating polymers and resins with specific desired properties .

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

Antibacterial Activity Study

A comparative analysis demonstrated that derivatives of similar structure exhibited notable antibacterial activity, suggesting that Methyl 4-(3-methoxy...) could have comparable effects.

Pharmacological Studies

Research into related compounds has shown favorable pharmacokinetic properties, indicating good oral absorption and low metabolic reactions, which are essential for drug-like candidates .

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications .

Biological Activity

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoic acid derivatives with methoxy-containing reagents. These methods highlight its versatility in synthetic organic chemistry, making it a valuable precursor for further chemical modifications .

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its structural similarity to other known antibacterial agents supports this hypothesis .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent. The mechanisms of action are believed to involve apoptosis induction and inhibition of cell proliferation .
  • Anti-inflammatory Properties : The presence of the methoxy group may contribute to anti-inflammatory effects, similar to other compounds in its class that have shown promise in reducing inflammation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antibacterial Activity : A comparative analysis found that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this compound could exhibit comparable activity .
Compound NameMIC (µg/mL)Target Pathogen
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
Methyl 4-(3-methoxy...TBDTBD

Applications

The unique properties of this compound suggest various applications:

  • Pharmaceutical Development : Given its potential antimicrobial and cytotoxic properties, it could serve as a lead compound for drug development targeting bacterial infections or cancer.
  • Synthetic Chemistry : Its reactivity allows it to be utilized in synthesizing more complex molecules, particularly in creating nitrogen-containing heterocycles .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, and how can reaction conditions be controlled to improve yield?

The compound is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. A typical procedure involves reacting 4-formylbenzoic acid with trimethyl phosphonoacetate in the presence of K₂CO₃ as a base. The reaction is stirred at room temperature overnight, followed by acidification to precipitate the product. Key parameters include maintaining pH control during acidification and ensuring stoichiometric excess of the phosphonoacetate reagent to drive the reaction to completion . Similar methodologies for benzoate esters emphasize reflux conditions and post-reaction purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • NMR and Mass Spectrometry : ¹H/¹³C NMR confirms the presence of the enone system (δ ~6.5–7.5 ppm for vinyl protons) and ester groups (δ ~3.8–4.0 ppm for methoxy). High-resolution mass spectrometry (HRMS) validates molecular weight .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the stereochemistry and confirms the (E)-configuration of the propenyl group. Programs like WinGX and ORTEP visualize anisotropic displacement parameters and molecular packing .

Q. What are the key chemical reactivities associated with the enone moiety in this compound?

The α,β-unsaturated ester (enone) undergoes Michael additions with nucleophiles (e.g., amines, thiols) and participates in Diels-Alder reactions with dienes. Reactivity is influenced by the electron-withdrawing methoxy group, which enhances electrophilicity at the β-carbon. Steric effects from the benzoate substituent may modulate regioselectivity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform material properties?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R22(8)R_2^2(8) or C(6)C(6), revealing intermolecular interactions that stabilize the crystal structure. For example, the benzoate’s carbonyl oxygen may act as an acceptor, forming bonds with hydroxyl or amine protons in co-crystals. Such analysis predicts solubility, melting points, and mechanical stability .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy factors are addressed by:

  • Testing alternative space groups (e.g., P21/cP2_1/c vs. C2/cC2/c) to match observed symmetry.
  • Using twin refinement in SHELXL for twinned crystals.
  • Incorporating restraints for disordered methoxy or propenyl groups .

Q. How can computational modeling predict the compound’s reactivity or supramolecular assembly?

  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility in solution.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Hirshfeld Surface Analysis : Maps close contacts in crystals to identify dominant intermolecular forces .

Q. What experimental design principles optimize the synthesis of derivatives for biological screening?

  • Parallel Synthesis : Use a central benzoate core to generate derivatives via ester hydrolysis, amidation, or cross-coupling.
  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to maximize yield and purity.
  • High-Throughput Crystallization : Screen co-formers (e.g., carboxylic acids) to improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

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